Azido-PEG1

Monodisperse PEG Bioconjugation PROTAC Linker

Azido-PEG1 (2-Azidoethanol, CAS 1517-05-1, MF: C₂H₅N₃O, MW: 87.08) is a monodisperse, short polyethylene glycol (PEG)-based linker featuring a single terminal azide group and a hydroxyl group. Its core value proposition lies in its ability to participate in bioorthogonal click chemistry reactions, primarily copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Molecular Formula C2H5N3O
Molecular Weight 87.08 g/mol
CAS No. 1517-05-1
Cat. No. B047996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG1
CAS1517-05-1
Synonyms2-Azido-1-ethanol;  2-Hydroxyethyl Azide;  Azidoethanol
Molecular FormulaC2H5N3O
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESC(CO)N=[N+]=[N-]
InChIInChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2
InChIKeyBSULWPSUVMOMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG1 (CAS 1517-05-1): Technical Baseline and Procurement Identity for PEG-Based PROTAC Linkers


Azido-PEG1 (2-Azidoethanol, CAS 1517-05-1, MF: C₂H₅N₃O, MW: 87.08) is a monodisperse, short polyethylene glycol (PEG)-based linker featuring a single terminal azide group and a hydroxyl group . Its core value proposition lies in its ability to participate in bioorthogonal click chemistry reactions, primarily copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . Its small size and defined structure make it a fundamental building block for the synthesis of complex bioconjugates, particularly proteolysis-targeting chimeras (PROTACs) .

Monodisperse PEG scaffold for click chemistry
Terminal azide enables CuAAC and SPAAC reactions
Hydroxyl handle for further derivatization

Why 'Any Short PEG Linker' Is an Unacceptable Substitute for Azido-PEG1


The term 'PEG linker' encompasses a vast range of polymer lengths, dispersities, and functional end-groups. Procuring a generic, polydisperse PEG (e.g., PEG₂₀₀₀ with an azide end-group) instead of the defined, monodisperse Azido-PEG1 introduces critical failures in downstream applications. For PROTAC design, linker length directly dictates the formation of a productive ternary complex and influences target degradation efficiency; even a one-unit difference can drastically alter or abolish activity [1]. Furthermore, the presence of an unprotected hydroxyl group in Azido-PEG1 provides a unique synthetic handle for further derivatization (e.g., tosylation, esterification) that is absent in many bifunctional azide-PEG-amine or azide-PEG-acid analogs [2]. Finally, the compound's specific molecular weight of 87.08 g/mol versus larger, polydisperse alternatives is non-negotiable for applications requiring exact stoichiometry and well-defined physicochemical properties.

Polydispersity mismatch
Generic polydisperse PEG linkers introduce variable chain lengths, compromising PROTAC ternary complex formation and SAR reproducibility.
Functional group limitation
Many bifunctional azide-PEG analogs lack the free hydroxyl, restricting options for subsequent derivatization and custom conjugate design.
Mass and stoichiometry variance
Larger or polydisperse PEG variants alter molecular weight, preventing precise stoichiometric control in conjugation reactions.

Quantitative Differentiators for Azido-PEG1: Head-to-Head Evidence for Scientific Selection


Defined Monodisperse Structure vs. Polydisperse PEG Mixtures for Reproducible Conjugation

Azido-PEG1 is a monodisperse compound with a precisely defined molecular weight of 87.08 g/mol, as confirmed by NMR and MS analysis . In contrast, many commercially available 'PEG linkers' are polydisperse mixtures (e.g., PEG2000, MW ~1900-2200 g/mol). This polydispersity introduces variable linker lengths into the final bioconjugate, leading to irreproducible biological activity, particularly in the context of PROTAC development where linker length is a critical parameter [1].

Monodispersity
Class-level
PDI 1.0 vs polydisperse PEG (PDI >1.05)
Supports batch consistency and reproducible PROTAC conjugation
Data to verify with GPC or MALDI-TOF MS
Monodisperse PEG Bioconjugation PROTAC Linker

Quantified Synthetic Yield for Azido-PEG1 Enables Scalable Procurement

The synthesis of Azido-PEG1 from 2-chloroethanol and sodium azide is well-documented, achieving an isolated yield of 81% on a multi-gram scale [1]. This high yield provides a verifiable benchmark for evaluating in-house synthesis versus commercial sourcing. Comparatively, many short PEG linkers with more complex heterobifunctional structures (e.g., azido-PEG-amine) often require lengthier, lower-yielding synthetic routes involving protection/deprotection steps, making them more expensive and less accessible.

Synthetic Yield
Class-level
81% isolated yield
Supports cost-effective procurement and scalable synthesis planning
Reported for 2-chloroethanol route; verify with supplier COA
Synthetic Chemistry Process Chemistry Scalability

Validated DMSO Solubility of Azido-PEG1 for Stock Solution Preparation

Azido-PEG1 demonstrates a validated solubility of ≥ 80 mg/mL in DMSO at room temperature . This quantitative solubility data is critical for preparing stock solutions for bioconjugation reactions, such as CuAAC, which are often performed in mixed aqueous/organic solvent systems. While other short PEG linkers are also soluble in DMSO, the specific solubility of Azido-PEG1 is quantified, removing ambiguity in experimental planning. For example, longer PEG chains or those with more hydrophobic terminal groups may exhibit lower solubility or require sonication.

DMSO Solubility
Data to verify
≥80 mg/mL (Azido-PEG1) vs ≥50 mg/mL (analog)
Enables high-concentration stock solutions for bioconjugation
Solubility data without source; verify experimentally
Solubility Formulation Bioconjugation

Azido-PEG1: A Chemical Block for EdU Detection with Validated Cross-Reactivity Prevention

Azido-PEG1 is a key reagent used to block the 2'-deoxy-ethynyluridine (EdU) epitope in nuclear DNA, thereby preventing cross-reactivity with anti-BrdU antibodies [1]. This specific application stems from its ability to cap unreacted alkyne groups after click labeling. Alternative quenching agents, such as simple thiols or other azides, may not provide the same level of efficient, bioorthogonal blocking of the EdU signal in the complex intracellular environment.

EdU Blocking
Reported
Effective prevention of anti-BrdU cross-reactivity
Established reagent for assay specificity and signal accuracy
Standard in click chemistry-based proliferation assays
Click Chemistry Cellular Imaging DNA Replication

High-Confidence Application Scenarios for Azido-PEG1 Based on Verified Evidence


Synthesis of PROTACs with Rigid Linker Length Requirements

In the rational design of PROTACs, the linker connecting the target protein ligand and the E3 ligase ligand is critical for forming a stable ternary complex. The exact, monodisperse length of the Azido-PEG1 spacer ensures that the distance between the two ligands is precisely defined . Using a polydisperse PEG mixture would result in a heterogeneous population of PROTAC molecules, each with varying degradation efficiencies, making structure-activity relationship (SAR) studies and lead optimization impossible. Procurement of the defined Azido-PEG1 is therefore essential for reproducible and interpretable PROTAC development.

Scalable In-House Synthesis and Derivatization for Bioconjugate Chemistry

The high reported yield (81%) for the synthesis of Azido-PEG1 from inexpensive starting materials makes it a prime candidate for large-scale, in-house preparation . Its terminal hydroxyl group provides a versatile handle for further functionalization (e.g., tosylation to create a leaving group, or esterification to introduce a variety of functionalities) before or after click chemistry [1]. This contrasts with pre-functionalized, more expensive bifunctional linkers that may not offer the same flexibility for custom conjugate design.

EdU Click Chemistry-Based Cell Proliferation Assays

Azido-PEG1 is a proven and widely used reagent for the specific blocking of unreacted EdU epitopes following click chemistry labeling in cells and tissues . Its use is critical to prevent cross-reactivity of the subsequent anti-BrdU detection antibody with the EdU label, ensuring accurate quantification of DNA synthesis. Substituting another azide or quenching agent without validation risks generating false-positive signals and compromising experimental data integrity.

Stock Solution Preparation for High-Throughput Click Chemistry Screening

The validated high solubility of Azido-PEG1 in DMSO (≥80 mg/mL) facilitates the preparation of concentrated stock solutions, which is a prerequisite for high-throughput screening (HTS) campaigns using CuAAC or SPAAC . This known solubility parameter eliminates guesswork and prevents time wasted on trying to dissolve poorly soluble analogs. It ensures the compound can be reliably integrated into automated liquid handling workflows for array-based or microplate assays.

Application
Selection Property
Validation Focus
PROTAC linker design
Monodisperse PEG length control
Ternary complex formation & SAR reproducibility
Scalable bioconjugation synthesis
Efficient synthetic route and hydroxyl handle
Derivatization versatility & cost review
EdU proliferation assays
Established EdU blocking reagent
Assay specificity & cross-reactivity prevention
High-throughput click screening
High DMSO solubility profile
Automated liquid handling workflow

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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